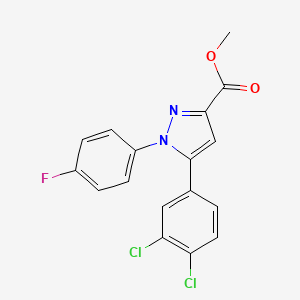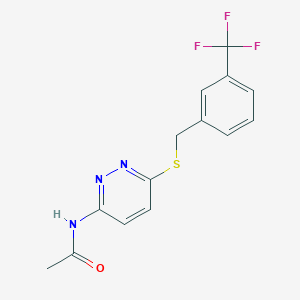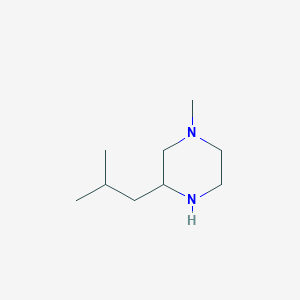
5-(3,4-dichlorophényl)-1-(4-fluorophényl)-1H-pyrazole-3-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, also known as MDPFPC, is a synthetic pyrazole carboxylate compound that has been studied for its potential applications in the fields of scientific research, drug development, and medical diagnosis. This compound has been evaluated for its biochemical and physiological effects, as well as its potential advantages and limitations for use in lab experiments.
Applications De Recherche Scientifique
- Agents anti-inflammatoires: Des chercheurs ont exploré le potentiel anti-inflammatoire de ce composé en raison de sa ressemblance structurelle avec les anti-inflammatoires non stéroïdiens (AINS). Il peut inhiber les voies inflammatoires et apporter des avantages thérapeutiques .
- Activité anticancéreuse: Certaines études indiquent que ce composé présente des effets cytotoxiques sur les cellules cancéreuses. Les chercheurs étudient son potentiel en tant qu'agent anticancéreux .
Chimie médicinale et développement de médicaments
Mécanisme D'action
Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has been found to act as an inhibitor of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has been found to bind to the active site of the enzyme, which prevents it from breaking down acetylcholine and thus increases the amount of acetylcholine available for neurotransmission. In addition, methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has been found to inhibit the growth of cancer cells by blocking the activity of certain proteins involved in cell proliferation.
Biochemical and Physiological Effects
methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has been studied for its potential biochemical and physiological effects. It has been found to increase the amount of acetylcholine available for neurotransmission, which can lead to improved memory, learning, and cognitive function. In addition, this compound has been found to inhibit the growth of cancer cells by blocking the activity of certain proteins involved in cell proliferation. Finally, methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has been studied for its potential to act as a neuroprotective agent, as it has been found to reduce oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has several potential advantages for use in lab experiments. This compound is relatively easy to synthesize, and can be produced in high yields. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a synthetic compound, and thus its effects may not be similar to those of natural compounds. Furthermore, it is important to consider the potential side effects of this compound when using it in lab experiments.
Orientations Futures
There are several potential future directions for the study of methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. Further research could be conducted to explore its potential applications in the fields of drug development and medical diagnosis. Additionally, more studies could be conducted to evaluate its biochemical and physiological effects, as well as its potential advantages and limitations for use in lab experiments. Finally, further research could be conducted to explore its potential to act as a neuroprotective agent, as well as its potential to inhibit the growth of cancer cells.
Méthodes De Synthèse
Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can be synthesized via several methods, including the condensation of 4-fluoroaniline and 5-chloro-3-methylpyrazole-4-carboxylic acid in aqueous solution, the reaction of 4-fluoroaniline with 5-chloro-3-methylpyrazole-4-carboxylic acid in the presence of a base, and the reaction of 4-fluoroaniline with 5-chloro-3-methylpyrazole-4-carboxylic acid in the presence of a catalyst. These methods have been found to be effective in producing methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate in high yields.
Propriétés
IUPAC Name |
methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2O2/c1-24-17(23)15-9-16(10-2-7-13(18)14(19)8-10)22(21-15)12-5-3-11(20)4-6-12/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBCWUKNDGPFGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2385454.png)

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2385457.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2385461.png)

![3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2385463.png)

![2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2385466.png)


